molecular formula C16H17KN2O4S B7790710 potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B7790710
M. Wt: 372.5 g/mol
InChI Key: IYNDLOXRXUOGIU-LQDWTQKMSA-M
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Description

The compound with the identifier “potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate” is a penicillin derivative commonly used in the form of its sodium or potassium salts for the treatment of various infections. It is effective against most gram-positive bacteria and against gram-negative cocci. Additionally, it has been used as an experimental convulsant due to its actions on gamma-aminobutyric acid mediated synaptic transmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this penicillin derivative involves the reaction of penicillin with specific reagents to form its sodium or potassium salts. The synthetic route typically includes the following steps:

    Penicillin Extraction: Penicillin is extracted from the fermentation broth of Penicillium chrysogenum.

    Chemical Modification: The extracted penicillin undergoes chemical modification to introduce specific functional groups.

    Salt Formation: The modified penicillin is then reacted with sodium or potassium hydroxide to form the sodium or potassium salt of the penicillin derivative.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Fermentation: Large-scale fermentation of Penicillium chrysogenum to produce penicillin.

    Extraction and Purification: Extraction of penicillin from the fermentation broth followed by purification.

    Chemical Modification and Salt Formation: Chemical modification of penicillin and subsequent formation of its sodium or potassium salt.

Chemical Reactions Analysis

Types of Reactions

The penicillin derivative undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the penicillin compound.

Scientific Research Applications

The penicillin derivative “potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate” has several scientific research applications:

    Chemistry: It is used in studies related to the synthesis and modification of penicillin derivatives.

    Biology: The compound is used to study the effects of penicillin derivatives on bacterial growth and resistance.

    Medicine: It is used in the development of new antibiotics and in experimental studies related to convulsant activity.

    Industry: The compound is used in the pharmaceutical industry for the production of antibiotics.

Mechanism of Action

The penicillin derivative exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

    Amoxicillin: Another penicillin derivative with a similar mechanism of action but different spectrum of activity.

    Ampicillin: Similar to amoxicillin but with a broader spectrum of activity.

    Penicillin G: The original penicillin compound with a narrower spectrum of activity compared to the derivative.

Uniqueness

The penicillin derivative “potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate” is unique due to its specific modifications that enhance its effectiveness against certain bacterial strains and its use as an experimental convulsant. This makes it distinct from other penicillin derivatives like amoxicillin and ampicillin, which are primarily used for their antibacterial properties.

Properties

IUPAC Name

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNDLOXRXUOGIU-LQDWTQKMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17KN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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